molecular formula C11H18F2N2O2 B2815463 Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate CAS No. 2137997-74-9

Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B2815463
CAS No.: 2137997-74-9
M. Wt: 248.274
InChI Key: DOGQPOKUZVLPJP-UHFFFAOYSA-N
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Description

Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a bicyclic system with a seven-membered ring (spiro[3.4]octane) and two nitrogen atoms at positions 2 and 5.

Properties

IUPAC Name

tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-6-10(7-15)4-14-5-11(10,12)13/h14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGQPOKUZVLPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNCC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a difluorinated ketone under acidic or basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl ester group is introduced via esterification, often using tert-butyl alcohol and a suitable acid catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the nitrogen atoms or the spirocyclic core.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated derivatives, while hydrolysis produces the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate has shown promise in the development of pharmaceuticals due to its bioactive properties.

Case Study: Anticancer Activity

Research has indicated that compounds with spirocyclic structures exhibit significant anticancer activity. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The difluorinated moiety enhances lipophilicity, potentially improving bioavailability and efficacy in drug formulations .

Materials Science

The compound is also being explored for its applications in materials science, particularly in the development of polymers and coatings.

Case Study: Polymer Synthesis

This compound serves as a building block in synthesizing high-performance polymers. Its unique structure imparts thermal stability and mechanical strength to the resultant materials. Research has shown that incorporating this compound into polymer matrices can enhance their resistance to solvents and environmental degradation .

Synthetic Intermediate

As a synthetic intermediate, this compound plays a crucial role in the synthesis of various chemical entities.

Applications in Organic Synthesis

The compound is utilized in the synthesis of more complex molecules through various reaction pathways such as:

  • Nucleophilic Substitution Reactions : It can react with nucleophiles to form new carbon-nitrogen bonds.
  • Cyclization Reactions : The spirocyclic structure allows for further cyclization reactions to generate novel heterocyclic compounds with potential biological activity .

Data Table: Comparison of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cell lines
Materials ScienceHigh-performance polymersEnhances solvent resistance and thermal stability
Synthetic IntermediateBuilding block for complex moleculesUseful in nucleophilic substitution and cyclization

Mechanism of Action

The mechanism by which tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate exerts its effects is primarily through its interaction with biological targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, while the spirocyclic structure provides rigidity and specificity. This combination allows for selective inhibition or activation of molecular pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Data Tables

Research Findings and Trends

  • Fluorine Impact: 5,5-Difluoro substitution (as in spiro[3.5]nonane analogs) improves metabolic stability and membrane permeability, critical for CNS drugs .
  • Spiro vs. Bicyclic Systems : Spiro[3.4]octane derivatives offer greater rigidity than bicyclo[2.2.2]octanes, enhancing binding affinity but limiting solubility .
  • Synthetic Routes : Metal-templated cyclopropane fusion () and nucleophilic cyclization are common for spirocyclic synthesis .

Biological Activity

Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate (CAS Number: 2137997-74-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C11H18F2N2O2C_{11}H_{18}F_2N_2O_2, with a molecular weight of 248.27 g/mol. Its structure features a spirocyclic framework that contributes to its biological activity.

Key Properties:

  • Purity: ≥95%
  • IUPAC Name: tert-butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxylate
  • SMILES Notation: CC(C)(C)OC(=O)N1CC2(CNCC2(F)F)C1

Pharmacological Activity

Research indicates that this compound exhibits significant biological activity against various pathogens and may have therapeutic applications.

Antiparasitic Activity

One notable study reported the compound's effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound demonstrated an effective concentration (EC50) of less than 0.03 μM in vitro, indicating potent antiparasitic properties. In vivo studies showed a reduction in parasitemia by up to 90% in infected mice models when administered at doses lower than 50 mg/kg over ten days .

The mechanism by which this compound exerts its effects appears to involve interference with cellular processes critical for parasite survival. Its spirocyclic structure may enhance cell permeability and target specific biochemical pathways within the parasites.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Trypanosomiasis:
    • Objective: To assess the efficacy of the compound against T. brucei.
    • Findings: The compound significantly reduced parasitemia in infected mice models and showed favorable pharmacokinetic properties, including good bioavailability and metabolic stability .
  • Solubility and Bioavailability Studies:
    • Researchers explored modifications to improve aqueous solubility and bioavailability without compromising efficacy. Compounds with similar structures were synthesized and tested for solubility profiles and anti-trypanosomal potency .
  • Comparative Analysis with Analog Compounds:
    • A comparative study evaluated various analogs of diazaspiro compounds, highlighting that modifications to the piperazine ring could enhance both solubility and potency against T. brucei .

Data Tables

Parameter Value
Molecular FormulaC11H18F2N2O2C_{11}H_{18}F_2N_2O_2
Molecular Weight248.27 g/mol
EC50 (T. brucei)<0.03 μM
In Vivo Efficacy>90% cure at <50 mg/kg
Solubility (pH=7)>100 μM

Q & A

Basic: What are the common synthetic routes for preparing tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate?

Synthesis typically involves multi-step processes, including cyclization reactions and functional group transformations. Key steps include:

  • Cyclization : Formation of the spirocyclic core via intramolecular nucleophilic substitution or ring-closing metathesis.
  • Fluorination : Introduction of fluorine atoms using reagents like DAST (diethylaminosulfur trifluoride) or deoxofluor under anhydrous conditions.
  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines during synthesis, followed by acidic or catalytic removal.
    Purification often requires column chromatography or recrystallization to achieve ≥95% purity. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side products .

Advanced: How do steric and electronic effects of the 5,5-difluoro substituents influence reaction pathways during synthesis?

The difluoro moiety introduces steric hindrance and electron-withdrawing effects, which can:

  • Slow reaction kinetics in nucleophilic substitutions due to reduced basicity of adjacent nitrogen atoms.
  • Direct regioselectivity in ring-opening reactions, favoring attack at less hindered positions.
  • Complicate purification by increasing the likelihood of diastereomer formation.
    To mitigate these, low-temperature reactions (<0°C) and polar aprotic solvents (e.g., DMF, DMSO) are recommended. Computational modeling (DFT) can predict reactive sites, aiding in optimizing synthetic routes .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Identifies proton environments; the spirocyclic structure splits signals into distinct multiplets (δ 1.2–1.5 ppm for tert-butyl, δ 3.5–4.5 ppm for diazaspiro protons).
    • ¹⁹F NMR : Confirms fluorine presence with characteristic doublets (δ -120 to -140 ppm).
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can researchers resolve ambiguities in X-ray crystallographic data for this compound?

Ambiguities may arise from:

  • Disorder in the spirocyclic core : Use SHELX-TL or Olex2 for refinement, applying restraints to bond lengths/angles.
  • Weak diffraction due to fluorine atoms : Collect data at low temperature (100 K) and employ synchrotron radiation for high-resolution (<1.0 Å) structures.
  • Twinned crystals : Apply twin law refinement (e.g., BASF parameter in SHELXL) .

Advanced: What strategies address contradictory reactivity data in cross-coupling reactions involving this compound?

Contradictions (e.g., variable yields in Buchwald-Hartwig aminations) may stem from:

  • Catalyst poisoning : Fluorine atoms can deactivate Pd catalysts. Switch to BrettPhos or RuPhos ligands for improved stability.
  • Solvent effects : Replace THF with 1,4-dioxane to enhance solubility of intermediates.
  • Additives : Use silver salts (Ag₂O) to scavenge free fluoride ions. Validate via control experiments comparing reaction conditions .

Basic: What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers at –20°C under nitrogen to prevent hydrolysis .

Advanced: How can this compound serve as a scaffold for designing kinase inhibitors?

The spirocyclic core mimics ATP-binding pockets in kinases. Strategies include:

  • Bioisosteric replacement : Substitute the tert-butyl group with aryl sulfonamides to enhance target affinity.
  • Fragment-based design : Use the diazaspiro moiety as a rigid core, appending fluorinated substituents to optimize binding entropy.
  • SAR studies : Test analogues with varying fluorine positions to map hydrophobic interactions. Preliminary docking studies (AutoDock Vina) guide synthetic prioritization .

Advanced: What analytical methods differentiate between diastereomers formed during synthesis?

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol gradients (90:10 to 70:30) to resolve enantiomers.
  • VCD Spectroscopy : Vibrational circular dichroism provides stereochemical fingerprints.
  • NOESY NMR : Correlates spatial proximity of protons to assign relative configurations .

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